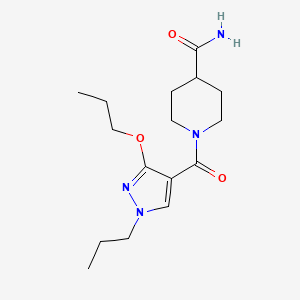
1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide” is a complex organic compound. It contains a pyrazole core, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms . The specific molecular structure of “1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide” is not provided in the retrieved papers.
Chemical Reactions Analysis
Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide” are not detailed in the retrieved papers.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Functionalization Reactions : The compound is utilized in the synthesis of various derivatives, including 1H-pyrazole-3-carboxamide, through functionalization reactions. These reactions are key for producing novel compounds with potential applications in different fields of chemistry and pharmacology (Yıldırım, Kandemirli, & Demir, 2005).
Formation of Fused Heterobicycles : The compound serves as a precursor in the synthesis of fused heterobicycles like pyrazolo[4,3-c]pyridine-3-ols. These novel structures have potential uses in developing new pharmaceuticals or materials with unique properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Solvatochromism and Fluorescence Properties : Pyrene-based derivatives of the compound demonstrate solvatochromism and high fluorescence brightness in various solvents, including water. This characteristic makes them suitable for applications in fluorescent dyes and sensors (Niko et al., 2014).
Medicinal Chemistry and Pharmacology
Cannabinoid Receptor Studies : Some derivatives of the compound have been utilized to study their interaction with cannabinoid receptors. These studies contribute to the understanding of receptor-ligand interactions and aid in the development of new therapeutic agents (Shim et al., 2002).
Biological Activity Assessment : The compound's derivatives have been synthesized and tested for their fungicidal and antiviral activities, particularly against tobacco mosaic virus. This research contributes to the discovery of new compounds with potential agricultural applications (Li et al., 2015).
Structure-Activity Relationships in Drug Development : The compound has been instrumental in exploring the structure-activity relationships of pyrazole derivatives, particularly as cannabinoid receptor antagonists. This information is crucial for the development of drugs targeting these receptors (Lan et al., 1999).
Advanced Material Synthesis
- Microwave-Assisted Direct Amidation : The compound has been used in microwave-assisted synthesis processes, demonstrating its utility in advanced and efficient chemical synthesis methods (Milosevic et al., 2015).
Propriétés
IUPAC Name |
1-(3-propoxy-1-propylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-3-7-20-11-13(15(18-20)23-10-4-2)16(22)19-8-5-12(6-9-19)14(17)21/h11-12H,3-10H2,1-2H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRIWHMNIJUAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone](/img/structure/B2955726.png)
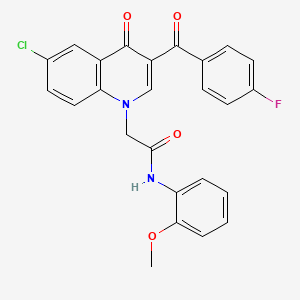
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)
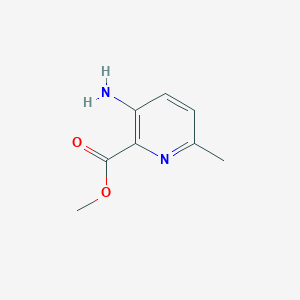
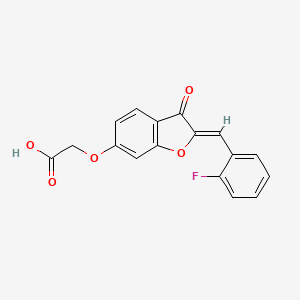
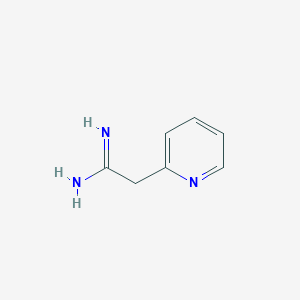
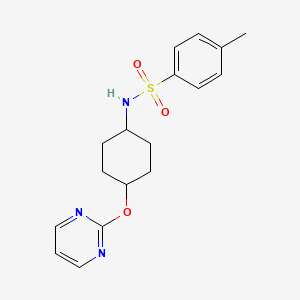
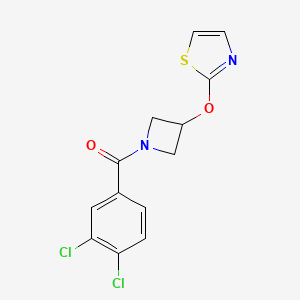

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2955745.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)
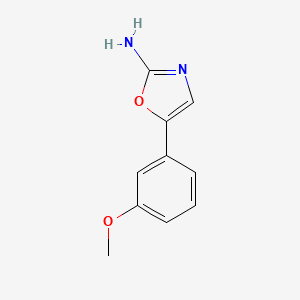
![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)